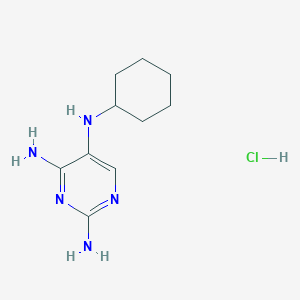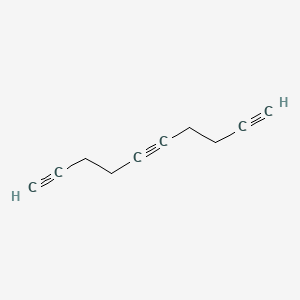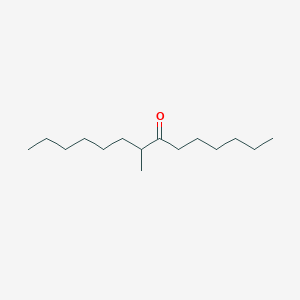
8-Methyltetradecan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyltetradecan-7-one is an organic compound with the molecular formula C15H30O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is known for its unique structure, which includes a methyl group attached to the eighth carbon of a tetradecane chain, with the ketone functional group located at the seventh carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyltetradecan-7-one can be achieved through various organic synthesis methods. One common approach involves the use of Grignard reagents. For instance, a Grignard reagent can be prepared from 1-bromo-2-methylbutane and magnesium in anhydrous ether. This reagent is then reacted with a suitable ketone precursor to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of catalytic hydrogenation, oxidation, and other standard organic reactions to achieve high yields and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 8-Methyltetradecan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
8-Methyltetradecan-7-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism of action of 8-Methyltetradecan-7-one involves its interaction with specific molecular targets. In biological systems, it may act as a signaling molecule, binding to receptors and triggering specific cellular responses. The exact pathways and targets can vary depending on the context of its use, such as in pheromone signaling or potential therapeutic applications .
Comparison with Similar Compounds
13-Methyltetradecanoic acid: This compound is a fatty acid with a similar carbon chain length but differs in its functional group, being a carboxylic acid instead of a ketone.
3-Methyltetradecane: This is an alkane with a similar carbon chain but lacks the ketone functional group.
5-Methyltetradecane: Another alkane with a similar structure but different positioning of the methyl group.
Uniqueness: 8-Methyltetradecan-7-one is unique due to its specific functional group (ketone) and the position of the methyl group on the carbon chain. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
6064-39-7 |
|---|---|
Molecular Formula |
C15H30O |
Molecular Weight |
226.40 g/mol |
IUPAC Name |
8-methyltetradecan-7-one |
InChI |
InChI=1S/C15H30O/c1-4-6-8-10-12-14(3)15(16)13-11-9-7-5-2/h14H,4-13H2,1-3H3 |
InChI Key |
WRRDZSKNOOQLCW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C(=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


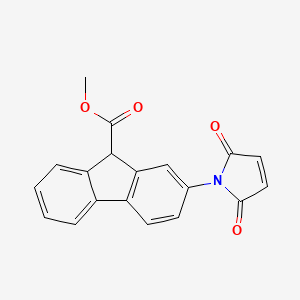
![1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene](/img/structure/B14733668.png)
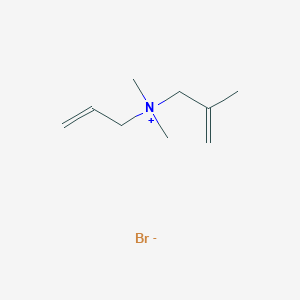
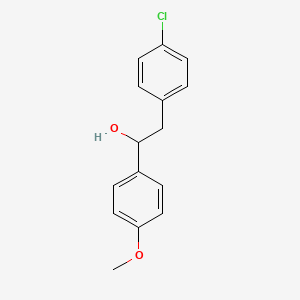
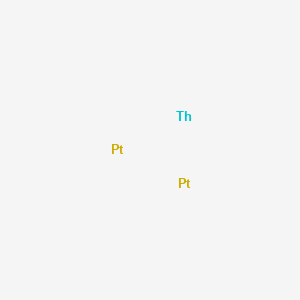
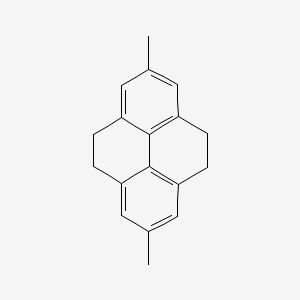
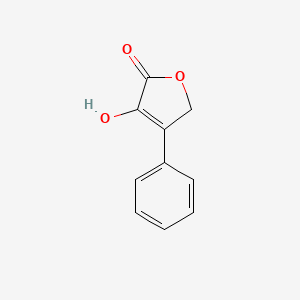
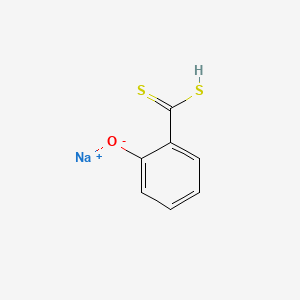
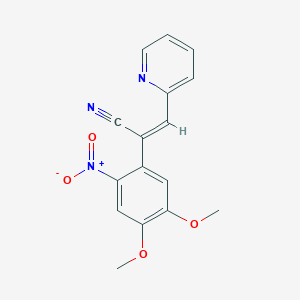
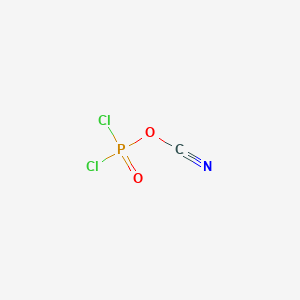
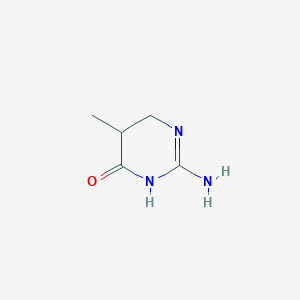
![4-[(M-Bromophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14733767.png)
